7-Iodoacetamidocoumarin-4-carboxylic acid
Overview
Description
7-Iodoacetamidocoumarin-4-carboxylic acid is a compound of interest in the field of chemistry, particularly due to its distinct structural and chemical properties.
Synthesis Analysis
The synthesis of compounds similar to this compound often involves complex chemical reactions. For example, Sakagami et al. (1991) described the synthesis of related compounds exhibiting significant antibacterial activity (Sakagami et al., 1991). Another study by Rossi et al. (2003) involved the synthesis of 3-arylisocoumarins, which are structurally related, through iodolactonization processes (Rossi et al., 2003).
Molecular Structure Analysis
The molecular structure of compounds like this compound can be complex and is often analyzed through crystallography. Kerrigan et al. (1996) examined the crystal structure of a similar compound, providing insights into the planarity and specific structural features (Kerrigan et al., 1996).
Chemical Reactions and Properties
The chemical reactions and properties of coumarin derivatives have been explored in various studies. Sippel (1981) described the reactivity and selectivity of similar fluorogens toward thiols, indicating their potential in chemical applications (Sippel, 1981).
Physical Properties Analysis
The physical properties, such as photoluminescence, of coumarin derivatives are of particular interest. Zhang et al. (2008) studied the structure and photoluminescence of 7-(N,N'-diethylamino)-coumarin-3-carboxylic acid, offering valuable insights into the physical characteristics of similar compounds (Zhang et al., 2008).
Chemical Properties Analysis
Understanding the chemical properties, including reactivity and interaction with other molecules, is crucial. Chimenti et al. (2009) synthesized a series of 3-carboxamido-7-substituted coumarins and explored their inhibitory activity, providing a glimpse into the chemical behavior of related compounds (Chimenti et al., 2009).
Scientific Research Applications
Synthesis of Benzofurans : It can be used in synthesizing benzofurans from dihydrocoumarins (Sharona Shachan‐Tov & A. Frimer, 2012).
Fluorescence Resonance Energy-Transfer (FRET) Experiments : As a probe in FRET experiments for studying structural transitions in proteins (M. Sinev et al., 2000).
Laser Dye and Biomedical Inhibitor : 7-(Diethylamino)-coumarin-3-carboxylic acid, a related compound, is used as a laser dye, fluorescent label, and biomedical inhibitor (Xiaogang Liu et al., 2014).
Anticancer Therapy : A coumarin derivative, 7-hydroxycoumarin-3-carboxamide, shows potential as a lead for developing anticancer therapies (Pavitra S Thacker et al., 2019).
Inhibitory Action against Lipoxygenase and Tumor-Associated Carbonic Anhydrase IX : 7-Iodoacetamidocoumarin-4-carboxylic acid acts as an inhibitor in these contexts (A. Peperidou et al., 2018).
Photoprotecting Groups in Chemistry and Biology : 7-Azetidinylated 4-methylcoumarin derivatives are used as photoprotecting groups, with improved efficiency in the release of carboxylic acids (G. Bassolino et al., 2017).
Fluorogenic Reagents for Carboxylic Acids : 7-Substituted 4-Diazomethylcoumarins, especially with 7-methoxy and 7-acetyloxy substituents, are used as potential fluorogenic reagents (Keiichi Ito & Junko Maruyama, 1983).
Antitubercular Potential : 7-Amino-4-methylcoumarin (NA5) has shown effectiveness against tuberculosis (R. Tandon et al., 2011).
Antibacterial Activity : Exhibits strong antibacterial action against both gram-positive and gram-negative bacteria, including beta-lactamase producing strains (K. Sakagami et al., 1991).
Fluorescent Research Applications : Heterobifunctional fluorescent reagents like this compound have various research applications (T. Besson et al., 1991).
properties
IUPAC Name |
7-[(2-iodoacetyl)amino]-2-oxochromene-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8INO5/c13-5-10(15)14-6-1-2-7-8(12(17)18)4-11(16)19-9(7)3-6/h1-4H,5H2,(H,14,15)(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCVOJISWTFRDSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1NC(=O)CI)OC(=O)C=C2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8INO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70399216 | |
Record name | 7-IODOACETAMIDOCOUMARIN-4-CARBOXYLIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70399216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
284679-24-9 | |
Record name | 7-IODOACETAMIDOCOUMARIN-4-CARBOXYLIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70399216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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